(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine
CAS No.: 119008-53-6
Cat. No.: VC20749651
Molecular Formula: C13H19N
Molecular Weight: 189.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 119008-53-6 |
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Molecular Formula | C13H19N |
Molecular Weight | 189.3 g/mol |
IUPAC Name | (2R,5R)-1-benzyl-2,5-dimethylpyrrolidine |
Standard InChI | InChI=1S/C13H19N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1 |
Standard InChI Key | KKRNGUFZPFNIFS-VXGBXAGGSA-N |
Isomeric SMILES | C[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C |
SMILES | CC1CCC(N1CC2=CC=CC=C2)C |
Canonical SMILES | CC1CCC(N1CC2=CC=CC=C2)C |
Overview of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine
(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine is a chiral compound that belongs to the class of pyrrolidine derivatives. Its unique structure features a five-membered pyrrolidine ring with a benzyl group attached at the nitrogen atom and two methyl groups located at the 2 and 5 positions of the ring. The stereochemistry of this compound is denoted by the (2R,5R) configuration, which is critical for its biological activity and chemical behavior.
Synthesis of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine
The synthesis of this compound typically involves several key steps:
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Formation of the Pyrrolidine Ring: The initial step often includes the reaction of appropriate precursors to form the pyrrolidine backbone.
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Substitution Reactions: Subsequent reactions introduce the benzyl and methyl groups at designated positions on the pyrrolidine ring.
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Chiral Resolution: Enantioenriched forms can be obtained through resolution methods involving chiral acids or other chiral auxiliaries.
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Continuous Flow Processes: In industrial applications, continuous flow synthesis may be employed to enhance yield and efficiency.
Biological Activity
The biological activity of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine is significantly influenced by its chiral nature:
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Enzyme Interaction: The compound interacts with various enzymes and receptors due to its specific three-dimensional configuration, which allows it to fit into active sites effectively.
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Potential Therapeutic Applications: Its ability to modulate enzyme activity or receptor signaling pathways indicates potential applications in pharmacology and medicinal chemistry.
Research Findings
Recent studies have highlighted various aspects of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine:
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Catalytic Reactions: Research has demonstrated its use in catalytic reactions involving metal complexes where the chirality plays a crucial role in determining reaction pathways and product distributions .
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Asymmetric Syntheses: The compound has been employed in asymmetric syntheses, showcasing its utility in creating enantioenriched products .
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